molecular formula C13H14F4N2O B14914889 5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine

5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine

Cat. No.: B14914889
M. Wt: 290.26 g/mol
InChI Key: NSVJXHFQOXUSHI-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine is a complex organic compound characterized by the presence of fluorine, methyl, and oxazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine typically involves multiple steps. One common method includes the reaction of 2-fluorobenzaldehyde with 2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-1,4-oxazin-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure autoclaves and catalysts such as platinum on carbon or Raney nickel can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 3-Trifluoromethyl-5,6-dihydro-1,4-oxazin-2-amine
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Uniqueness

5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine is unique due to its specific combination of fluorine, methyl, and oxazinyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various specialized applications .

Properties

Molecular Formula

C13H14F4N2O

Molecular Weight

290.26 g/mol

IUPAC Name

3-(2-fluorophenyl)-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-5-amine

InChI

InChI=1S/C13H14F4N2O/c1-11(8-5-3-4-6-9(8)14)7-20-12(2,10(18)19-11)13(15,16)17/h3-6H,7H2,1-2H3,(H2,18,19)

InChI Key

NSVJXHFQOXUSHI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=CC=CC=C2F

Origin of Product

United States

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